molecular formula C18H16ClNO2 B8666005 Ethyl 1-benzyl-5-chloroindole-2-carboxylate CAS No. 95306-84-6

Ethyl 1-benzyl-5-chloroindole-2-carboxylate

Cat. No.: B8666005
CAS No.: 95306-84-6
M. Wt: 313.8 g/mol
InChI Key: RIOJHKOPSLXMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-5-chloroindole-2-carboxylate is a useful research compound. Its molecular formula is C18H16ClNO2 and its molecular weight is 313.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

95306-84-6

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

ethyl 1-benzyl-5-chloroindole-2-carboxylate

InChI

InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-11-14-10-15(19)8-9-16(14)20(17)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

RIOJHKOPSLXMTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 5-chloroindole-2-carboxylate (1.4 g) was dissolved in N,N-dimethylformamide (30 ml), and potassium carbonate (2.9 g) and benzyl chloride (2.4 ml) were added. The mixture was heated and stirred for 1.5 hours on a hot bath controlled to 100° C. The reaction mixture was concentrated under reduced pressure, and the residue was poured into ice water and extracted with ethyl acetate. The resultant organic layer was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by column chromatagraphy on silica gel (ethyl acetate:hexane=1:19) and crystallized from diethyl ether-hexane to obtain the title compound (1.6 g).
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1.4 g
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30 mL
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2.9 g
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2.4 mL
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Synthesis routes and methods III

Procedure details

5-Chloroindole-2-carboxylic acid ethyl ester (1.4 g) was dissolved in N,N-dimethylformamide (30 mL), and to the solution were added potassium carbonate (2.9 g) and benzyl chloride (2.4 mL), followed by stirring in a bath at a temperature of 100° C. for 1.5 hours. The reaction mixture was concentrated, and the residue was poured into ice water. The thus-obtained mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and was dried over sodium sulfate anhydrate. The solvent was distilled away, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:19). The thus-obtained compound was crystallized from diethyl ether-hexane, to thereby give the title compound (1.6 g).
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1.4 g
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30 mL
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2.9 g
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2.4 mL
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